molecular formula C11H12FN3 B1490584 (2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine CAS No. 1339173-74-8

(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Cat. No.: B1490584
CAS No.: 1339173-74-8
M. Wt: 205.23 g/mol
InChI Key: PDJMMODDYWRICP-UHFFFAOYSA-N
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Description

(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H12FN3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine plays a significant role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the NAD+ salvage pathway . This interaction is crucial as NAD+ is essential for many biological processes, including metabolism and aging. The compound’s interaction with NAMPT suggests its potential as a therapeutic target for various diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the RAS/RAF/MEK/ERK signaling cascade, which is often activated by oncogenic mutations . This cascade is crucial for cell proliferation, differentiation, and survival. By modulating this pathway, the compound can potentially influence cancer cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as NAMPT, thereby affecting the NAD+ salvage pathway . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, it can cause toxicity and adverse effects, such as inflammation and cell death . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with NAMPT affects the NAD+ salvage pathway, which is crucial for maintaining cellular energy balance . Additionally, the compound can influence other metabolic pathways by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . This localization is essential for its role in regulating cellular processes and metabolic pathways.

Properties

IUPAC Name

[2-fluoro-4-(2-methylpyrazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)8-2-3-9(7-13)10(12)6-8/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJMMODDYWRICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.